D-Glu(d-trp-oet)-obzl(HCl)
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Overview
Description
D-Glu(d-trp-oet)-obzl(HCl) is a compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its unique structure, which includes a D-glutamic acid residue and a D-tryptophan ethyl ester, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glu(d-trp-oet)-obzl(HCl) typically involves the protection of amino acid functional groups followed by coupling reactions. The process begins with the protection of the carboxyl group of D-glutamic acid and the amino group of D-tryptophan. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the functional groups to obtain the desired compound.
Industrial Production Methods
Industrial production of D-Glu(d-trp-oet)-obzl(HCl) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
D-Glu(d-trp-oet)-obzl(HCl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the amino acid residues.
Reduction: Formation of reduced derivatives, such as alcohols from esters.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
D-Glu(d-trp-oet)-obzl(HCl) has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of D-Glu(d-trp-oet)-obzl(HCl) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
D-Glu(d-trp-oet): Lacks the benzyl group, making it less hydrophobic.
D-Glu(d-trp-obzl): Similar structure but without the ethyl ester group.
D-Glu(d-trp-oet)-obzl: Similar but without the hydrochloride salt form.
Uniqueness
D-Glu(d-trp-oet)-obzl(HCl) is unique due to its combination of D-glutamic acid and D-tryptophan ethyl ester, along with the benzyl group and hydrochloride salt. This unique structure imparts specific chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
benzyl (2R)-2-amino-5-[[(2R)-1-ethoxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5.ClH/c1-2-32-25(31)22(14-18-15-27-21-11-7-6-10-19(18)21)28-23(29)13-12-20(26)24(30)33-16-17-8-4-3-5-9-17;/h3-11,15,20,22,27H,2,12-14,16,26H2,1H3,(H,28,29);1H/t20-,22-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEDNTVWOAGZSG-BNBNXSKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)CC[C@H](C(=O)OCC3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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